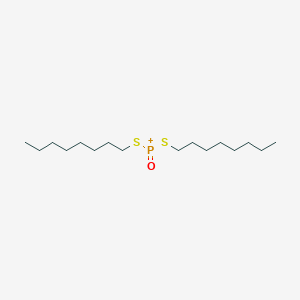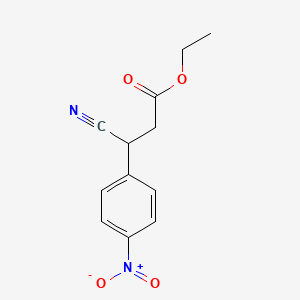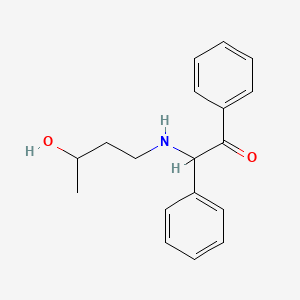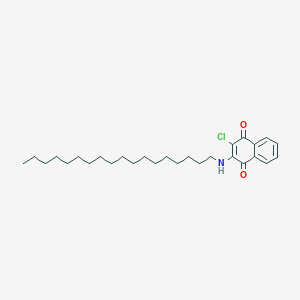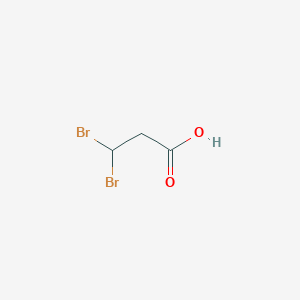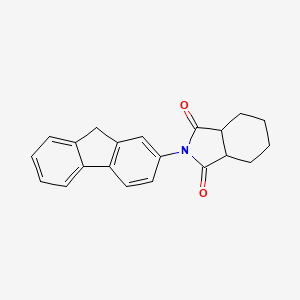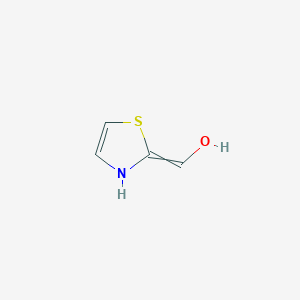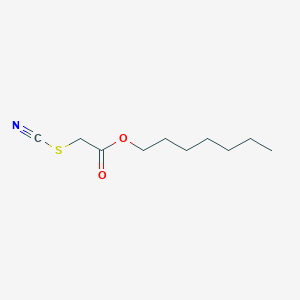
Thiocyanatoacetic acid, heptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanatoacetic acid, heptyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a thiocyanato group (-SCN) attached to the acetic acid moiety, which is further esterified with heptyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiocyanatoacetic acid, heptyl ester can be synthesized through the esterification of thiocyanatoacetic acid with heptyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanatoacetic acid, heptyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and heptyl alcohol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Aplicaciones Científicas De Investigación
Thiocyanatoacetic acid, heptyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiocyanatoacetic acid, heptyl ester involves the reactivity of the thiocyanato group. The thiocyanato group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The ester linkage can also be hydrolyzed to release thiocyanatoacetic acid and heptyl alcohol, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, heptyl ester: Similar ester structure but lacks the thiocyanato group, making it less reactive in certain chemical reactions.
Thioacetic acid: Contains a thiol group instead of an ester linkage, leading to different reactivity and applications.
Heptyl acetate: Another ester with a similar alkyl chain but without the thiocyanato functionality.
Uniqueness
Thiocyanatoacetic acid, heptyl ester is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo nucleophilic substitution and oxidation-reduction reactions makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
5345-65-3 |
|---|---|
Fórmula molecular |
C10H17NO2S |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
heptyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-13-10(12)8-14-9-11/h2-8H2,1H3 |
Clave InChI |
BWCWVGKCCAGSDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)

![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
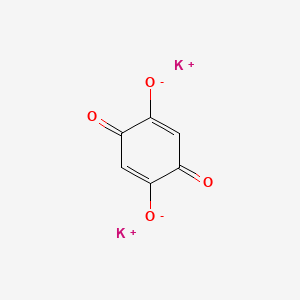
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
